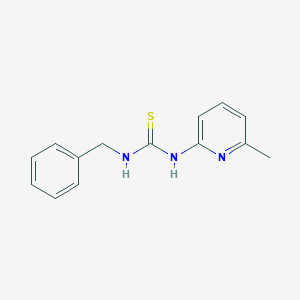![molecular formula C19H19N3O3S B292540 N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide](/img/structure/B292540.png)
N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide, also known as MPSA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MPSA belongs to the family of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce inflammation. N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Additionally, the development of new synthetic methods for N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide could improve its accessibility and affordability for researchers.
合成法
The synthesis of N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide involves a multi-step process that starts with the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 4-methylphenylhydrazine acetoacetate. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-mercaptobenzoic acid to yield N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide.
科学的研究の応用
N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide has been shown to exhibit various therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
分子式 |
C19H19N3O3S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
N-[4-(4-methylphenyl)-2,5-dioxopiperazin-1-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-14-7-9-15(10-8-14)21-11-19(25)22(12-18(21)24)20-17(23)13-26-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,20,23) |
InChIキー |
KORNTPDPSNHIMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(CC2=O)NC(=O)CSC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(CC2=O)NC(=O)CSC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)

![ethyl 4-{[5-(2-amino-5-phenyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B292461.png)
![methyl 7-methyl-3-oxo-2-(2-thienylmethylene)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292462.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![2,4-Bis(isopropylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292466.png)
![3-amino-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292467.png)
![N-(2-(benzylsulfanyl)-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-phenylurea](/img/structure/B292469.png)
![3-(2-methylphenyl)-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292471.png)
![[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B292472.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292476.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B292479.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-cyclohexyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292481.png)
![({2-[(Cyanomethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B292482.png)